Nafamostat Mesylate

Serine Protease Inhibition Mast Cell Biology Allergic Inflammation

Nafamostat Mesylate (FUT-175) is not interchangeable with Gabexate or Camostat. Its sub-nanomolar Ki (95.3 pM) for human tryptase confers a 1,000-fold potency advantage over Gabexate Mesylate. The 23.1-minute plasma elimination half-life enables regional anticoagulation in extracorporeal circuits without systemic bleeding risk—a therapeutic window that Gabexate's 55-second half-life cannot achieve. For TMPRSS2-dependent viral entry studies, low nanomolar IC50 values in cell-based assays make Nafamostat the definitive research tool. Procure as ≥98% HPLC-purity crystalline powder, stored at 2–8°C, to ensure reproducible, publication-grade data.

Molecular Formula C21H25N5O8S2
Molecular Weight 539.6 g/mol
CAS No. 82956-11-4
Cat. No. B000724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafamostat Mesylate
CAS82956-11-4
Synonyms6'-amidino-2-naphthyl 4-guanidinobenzoate
FUT 175
FUT-175
nafamostat
nafamostat dihydrochloride
nafamostat mesilate
nafamostat mesylate
nafamstat mesilate
Molecular FormulaC21H25N5O8S2
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N
InChIInChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4)
InChIKeySRXKIZXIRHMPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Nafamostat Mesylate (CAS 82956-11-4) Procurement Specifications and Core Properties for Research and Industrial Use


Nafamostat Mesylate (CAS 82956-11-4, FUT-175) is a low molecular weight (539.58 g/mol), fast-acting, broad-spectrum synthetic serine protease inhibitor used extensively in anticoagulation protocols, anti-inflammatory research, and viral entry studies . Its unique molecular structure—an ester conjugate of p-guanidinobenzoic acid and 6-amidino-2-naphthol—enables rapid plasma hydrolysis and a short elimination half-life, which is critical for applications like regional anticoagulation in hemodialysis [1]. Procurement-grade material is typically supplied as a white to almost white crystalline powder, with a standard purity specification of ≥98% (HPLC) and storage condition at 2-8°C to ensure long-term stability .

Nafamostat Mesylate Procurement: Why Potency, Plasma Stability, and Formulation Constraints Prevent Substitution with Gabexate or Camostat


The selection of a serine protease inhibitor for research or clinical formulation is not interchangeable among Nafamostat Mesylate, Gabexate Mesylate (FOY), or Camostat Mesylate due to critical, quantifiable differences in target enzyme potency (up to 1,000-fold difference in Ki for human tryptase), plasma stability (23.1 min vs. 55 sec elimination half-life), and formulation behavior [1]. Nafamostat's unique molecular structure confers a broader enzyme inhibition profile than Gabexate and a distinct formulation profile compared to the orally-administered Camostat, making it the preferred compound for applications requiring potent, rapid-acting, and regionally-controlled anticoagulation [2]. Substituting Nafamostat with an analog without adjusting for these parameters will lead to experimental failure, invalid data, or inadequate therapeutic effect.

Nafamostat Mesylate Comparative Performance Data: Quantified Advantages Over Gabexate and Camostat Mesylate in Key Assays


Nafamostat Mesylate Demonstrates 1,000-Fold Greater Potency than Gabexate Mesylate in Human Tryptase Inhibition

In a direct kinetic study, Nafamostat Mesylate competitively inhibited human tryptase with an apparent Ki value of 95.3 pM [1]. This potency was compared directly to Gabexate Mesylate (FOY), which exhibited an apparent Ki of 95.1 nM under identical assay conditions [1].

Serine Protease Inhibition Mast Cell Biology Allergic Inflammation

Nafamostat Mesylate Exhibits Superior Inhibition of LmHtrA Protease Compared to Camostat and Gabexate Mesylates

A comparative study of L. monocytogenes HtrA (LmHtrA) protease inhibition demonstrated that Nafamostat Mesylate (IC50 = 6.6 ± 0.4 µM) is a more effective inhibitor than both Camostat Mesylate and Gabexate Mesylate [1]. The quantitative difference is established by a lower IC50 value for Nafamostat compared to the other two compounds under the same assay conditions [1].

Antimicrobial Research Virulence Factor Inhibition Protease Assay

Nafamostat Mesylate Exhibits a 25-Fold Longer Plasma Half-Life than Gabexate Mesylate for Sustained Anticoagulation

A pharmacokinetic study revealed a significant difference in plasma stability between Nafamostat and Gabexate. Nafamostat Mesylate (FUT) had a plasma elimination half-life (t1/2β) of approximately 23.1 minutes, which is markedly longer than the related compound Gabexate Mesylate (FOY) [1]. Gabexate Mesylate was found to have a plasma half-life of only about 55 seconds [1].

Pharmacokinetics Anticoagulation In Vivo Studies

Nafamostat Mesylate Shows Broader In Vitro Protease Inhibition Profile Than Gabexate Mesylate

A comprehensive in vitro comparison found that Nafamostat inhibited a wider range of serine proteases (trypsin, plasmin, thrombin, pancreatic kallikrein, Clr, and Cls) more potently than Gabexate Mesylate [1]. Critically, Gabexate and Leupeptin failed to inhibit pancreatic kallikrein and chymotrypsin, respectively, highlighting a gap in their inhibitory profiles that is covered by Nafamostat [1].

Protease Selectivity Coagulation Cascade Inflammation

Procurement and Research Applications for Nafamostat Mesylate: Validated Use Cases Driven by Potency and Pharmacokinetic Data


Regional Anticoagulation in Extracorporeal Circuits (e.g., Hemodialysis, CRRT)

Nafamostat's well-characterized pharmacokinetic profile—specifically its 23.1-minute plasma half-life—enables its use as a regional anticoagulant [1]. This rapid degradation, which is significantly longer than Gabexate's, provides an ideal therapeutic window for preventing clotting in the dialysis circuit while minimizing the risk of systemic bleeding in the patient. Procurement for this application requires material meeting high-purity (≥98%) and specific formulation (lyophilized powder for injection) standards. [1]

In Vitro and In Vivo Research on SARS-CoV-2 and Other Viral Entry Mechanisms

The potent inhibition of transmembrane protease serine 2 (TMPRSS2) by Nafamostat (IC50 in low nanomolar range in cell-based assays) makes it a key research tool for studying viral entry of coronaviruses [1]. This specific inhibitory activity, coupled with its favorable solubility profile in DMSO and water for in vitro studies, justifies its procurement over analogs for cell culture and animal model research investigating host protease targeting as an antiviral strategy. [1]

Mast Cell and Allergic Inflammation Research Requiring High-Potency Tryptase Inhibition

For research focusing on human mast cell tryptase, Nafamostat is the inhibitor of choice due to its extreme potency, as evidenced by its sub-nanomolar Ki (95.3 pM) [1]. This is a 1,000-fold improvement over Gabexate Mesylate. Procurement of Nafamostat for these studies ensures that the observed biological effects are mediated by near-complete target engagement at low, non-toxic compound concentrations, providing more definitive and interpretable results in complex in vivo models of allergic asthma and inflammation. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafamostat Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.